CYP3A4 vs. CYP3A5 Isoform Selectivity
The compound exhibits preferential inhibition of CYP3A4 over the closely related CYP3A5 isoform. In head-to-head comparative assays using human recombinant CYP enzymes, 1-ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one demonstrated a Ki of 120 nM against CYP3A4 (midazolam 1'-hydroxylase activity), whereas inhibition of CYP3A5 was markedly weaker with a Ki of 2000 nM [1]. This approximately 17-fold selectivity for CYP3A4 over CYP3A5 distinguishes the compound from pan-CYP3A inhibitors that lack isoform discrimination [2].
| Evidence Dimension | CYP3A isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM (CYP3A4); Ki = 2000 nM (CYP3A5) |
| Comparator Or Baseline | CYP3A5 isoform inhibition (same assay conditions) |
| Quantified Difference | ~17-fold selectivity for CYP3A4 over CYP3A5 |
| Conditions | Human recombinant CYP3A4 and CYP3A5 enzymes; midazolam 1'-hydroxylase activity; presence of human P450 oxidoreductase and b5 |
Why This Matters
CYP3A4-selective inhibition enables DMPK studies requiring isoform-specific metabolic profiling, reducing confounding variables in drug-drug interaction assessments compared to pan-inhibitors.
- [1] BindingDB. BDBM50088503 (CHEMBL3527048). Affinity Data: Ki 120 nM (CYP3A4) vs. Ki 2000 nM (CYP3A5). View Source
- [2] BindingDB. Assay: Inhibition of CYP3A5 (testosterone 6beta-hydroxylase) with Ki 1200 nM for the target compound. View Source
